N-Desmethyl Topotecan-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

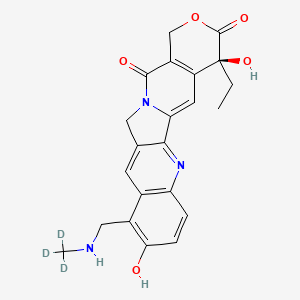

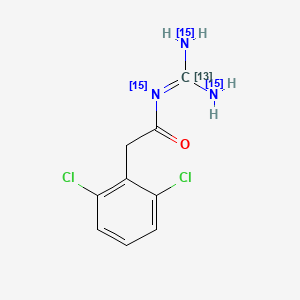

N-Desmethyl Topotecan-d3 is a stable isotopic labeled analog of the anticancer drug, Topotecan . It is used as a reference standard in clinical and biomedical research to investigate the metabolic fate and pharmacokinetics of Topotecan . It is a metabolite of Topotecan .

Synthesis Analysis

The compound is prepared by the chemical synthesis of Topotecan-D3, which involves the use of deuterated reagents . The isolated material was shown to be approximately 95% pure .Molecular Structure Analysis

The molecular formula of N-Desmethyl Topotecan-d3 is C22H18D3N3O5 . The chemical structure consists of a lactone ring, a pyrrolidine ring, and a nitroso group .Scientific Research Applications

Metabolic Pathway Identification : Topotecan undergoes O-glucuronidation, forming metabolites including Topotecan-O-glucuronide and N-desmethyl Topotecan-O-glucuronide. These metabolites have been identified in the urine of treated patients, suggesting an important pathway in the drug's metabolism and excretion (Rosing et al., 1998).

Pharmacokinetic Analysis : A study developed a sensitive and specific method for determining plasma concentrations of Topotecan and N-desmethyl Topotecan. This method allows for evaluating drug-drug interactions and the disposition of these compounds in pediatric patients receiving Topotecan (Bai et al., 2003).

Excretion Pathways : Research into the excretion of Topotecan in patients with malignant solid tumors found that urinary and fecal excretion of unchanged Topotecan are major elimination routes. Only small amounts of N-desmethyl Topotecan were found in excreta, highlighting its limited role in elimination (Herben et al., 2002).

Effect of Drug Interactions : Phenytoin, a medication used for seizure control, was found to alter the disposition of Topotecan and its N-desmethyl metabolite. This finding is crucial for understanding how concurrent medications can impact the effectiveness and metabolism of Topotecan (Zamboni et al., 1998).

Isolation and Structural Confirmation : N-Desmethyl Topotecan was isolated and structurally confirmed as a metabolite of Topotecan. The concentration of this metabolite in human plasma and urine was relatively low, suggesting its minor role in the pharmacokinetics of Topotecan (Rosing et al., 1997).

properties

IUPAC Name |

(19S)-19-ethyl-7,19-dihydroxy-8-[(trideuteriomethylamino)methyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O5/c1-3-22(29)15-7-17-19-11(9-25(17)20(27)14(15)10-30-21(22)28)6-12-13(8-23-2)18(26)5-4-16(12)24-19/h4-7,23,26,29H,3,8-10H2,1-2H3/t22-/m0/s1/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUJOGCYOWLZFL-WOWPMFNVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CNC)O)N=C4C3=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCC1=C(C=CC2=C1C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675817 |

Source

|

| Record name | (4S)-4-Ethyl-4,9-dihydroxy-10-{[(~2~H_3_)methylamino]methyl}-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Desmethyl Topotecan-d3 | |

CAS RN |

1217633-79-8 |

Source

|

| Record name | (4S)-4-Ethyl-4,9-dihydroxy-10-{[(~2~H_3_)methylamino]methyl}-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate](/img/structure/B564479.png)

![3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid](/img/structure/B564485.png)

![Ethanone, 1-(7-methyl-2,4,6-trioxabicyclo[3.2.0]hept-7-yl)-, (1alpha,5alpha,7beta)- (9CI)](/img/no-structure.png)

![7-Hydroxy-11-{4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl}-5H-5lambda~4~-dibenzo[b,f][1,4]thiazepin-5-one](/img/structure/B564492.png)

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethylamine](/img/structure/B564498.png)

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine](/img/structure/B564500.png)

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate](/img/structure/B564501.png)